

# 1-Boc-4-(4-formylphenyl)piperazine CAS number 197638-83-8

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## Compound of Interest

Compound Name:	1-Boc-4-(4-formylphenyl)piperazine
Cat. No.:	B190145

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An In-depth Technical Guide to **1-Boc-4-(4-formylphenyl)piperazine** (CAS 197638-83-8): A Cornerstone Building Block in Modern Drug Discovery

## Introduction

**1-Boc-4-(4-formylphenyl)piperazine**, identified by CAS number 197638-83-8, is a bifunctional heterocyclic compound of significant interest to researchers, scientists, and drug development professionals.<sup>[1]</sup> Its structure uniquely combines a phenylacetaldehyde moiety with a piperazine ring, where one nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This strategic design renders it an exceptionally versatile building block in medicinal chemistry and organic synthesis.

The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved drugs across various therapeutic areas.<sup>[2]</sup> Its presence can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and oral bioavailability, due to the two basic nitrogen atoms.<sup>[3][4]</sup> The Boc protecting group on one nitrogen allows for regioselective reactions, while the aldehyde functionality provides a reactive handle for a wide array of chemical transformations, most notably the construction of carbon-nitrogen bonds. This guide provides a comprehensive overview of the synthesis, reactivity, applications, and handling of this pivotal chemical intermediate.

## Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its effective use in a laboratory setting.

## Physicochemical Properties

The key properties of **1-Boc-4-(4-formylphenyl)piperazine** are summarized below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	197638-83-8	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>16</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Weight	290.36 g/mol	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Solid (typically yellow)	<a href="#">[7]</a> <a href="#">[8]</a>
Melting Point	118-121 °C	<a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	~441.4 °C at 760 mmHg	<a href="#">[9]</a> <a href="#">[10]</a>
Purity	Typically ≥97%	<a href="#">[6]</a> <a href="#">[11]</a>
Storage	Keep in a dark place, sealed in dry, room temperature conditions, often under an inert atmosphere (e.g., Argon).	<a href="#">[7]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Synonyms	tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate, 4-(N-Boc-piperazin-1-yl)benzaldehyde	<a href="#">[1]</a> <a href="#">[6]</a>

## Safety and Handling

This compound is classified as hazardous and requires careful handling.

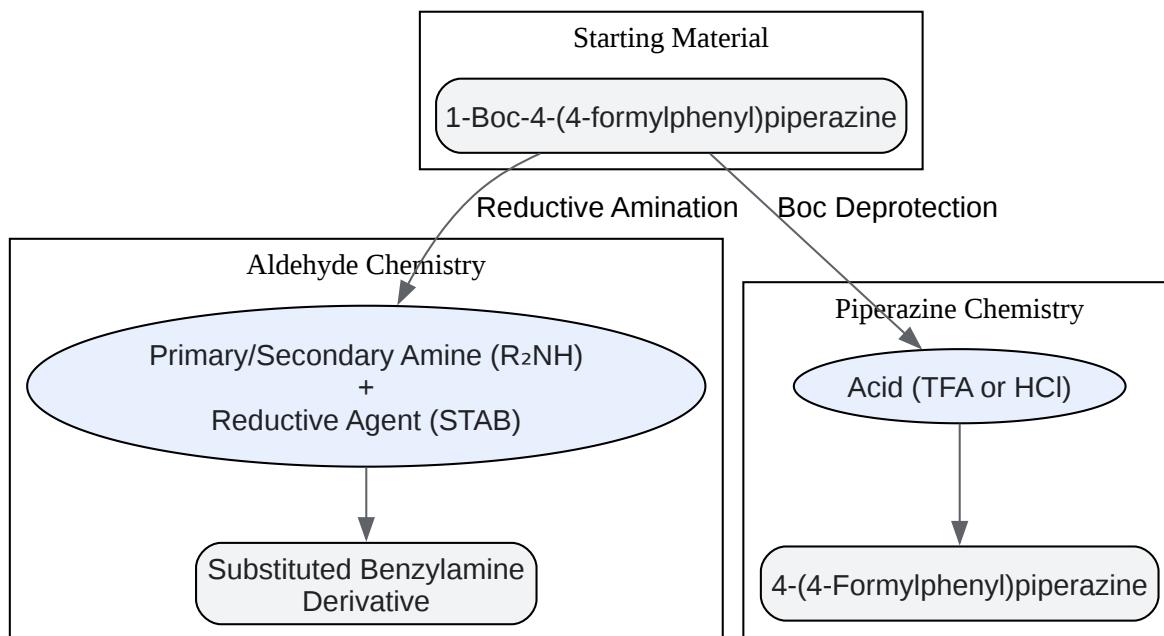
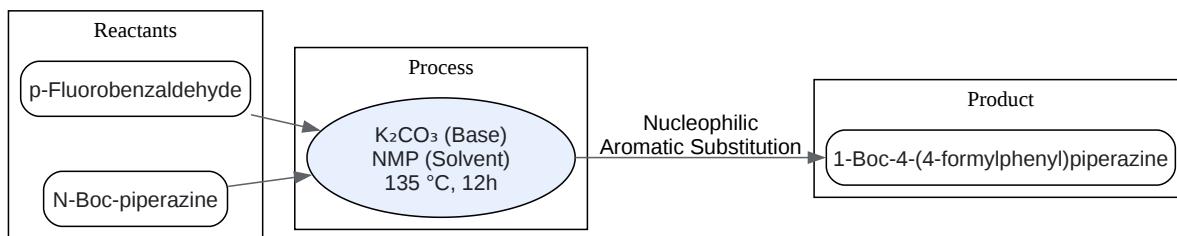
Hazard Information	Details	Source(s)
Signal Word	Danger	<a href="#">[7]</a>
Pictogram	GHS06 (Skull and crossbones)	<a href="#">[7]</a>
Hazard Statements	H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.	<a href="#">[7]</a> <a href="#">[12]</a>
Precautionary Codes	P261, P264, P270, P280, P301+P310, P302+P352	<a href="#">[7]</a>
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or with a respirator.	

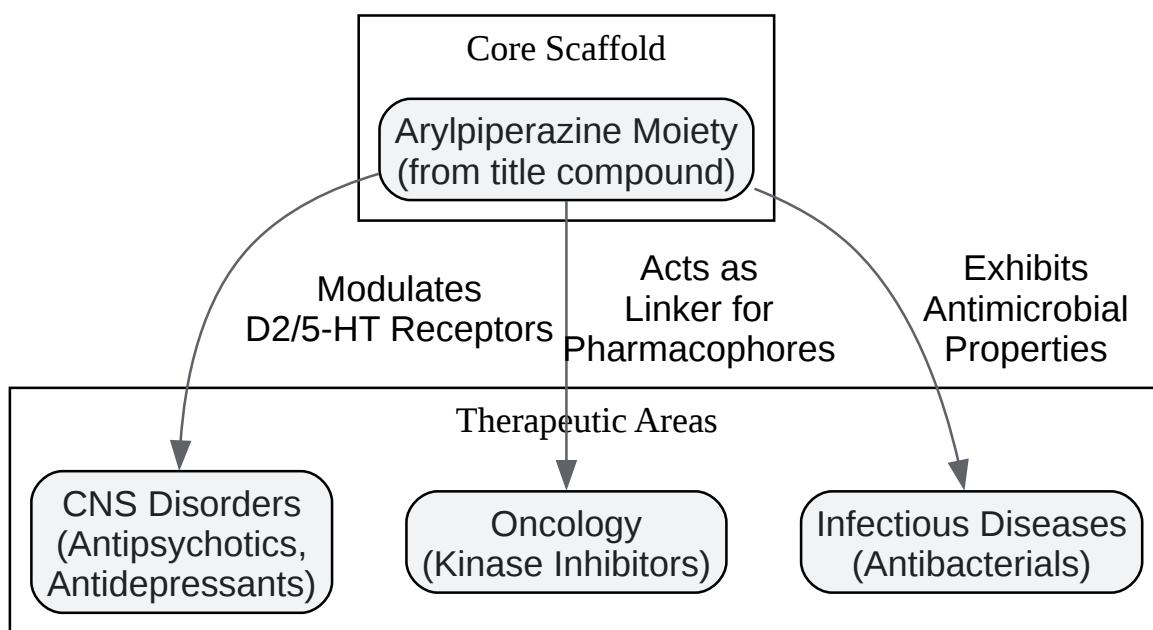
## Synthesis and Purification

The most common synthesis of **1-Boc-4-(4-formylphenyl)piperazine** involves a nucleophilic aromatic substitution reaction between N-Boc-piperazine and an activated benzaldehyde derivative.

## Synthetic Pathway: Nucleophilic Aromatic Substitution

The reaction proceeds by displacing a good leaving group, typically a halide like fluorine, from the para position of benzaldehyde with the secondary amine of N-Boc-piperazine. The reaction is driven by heat and facilitated by a base to neutralize the hydrogen halide formed in situ.





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